molecular formula C18H17ClN4O B2957310 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole CAS No. 160008-89-9

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole

Cat. No.: B2957310
CAS No.: 160008-89-9
M. Wt: 340.81
InChI Key: PFGRORNFFFCZKP-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1H-indazole is a heterocyclic compound featuring an indazole core linked via a carbonyl group to a 4-chlorophenyl-substituted piperazine moiety. Indazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The piperazine group enhances solubility and modulates receptor binding, while the 4-chlorophenyl substituent contributes to lipophilicity and target affinity.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-13-5-7-14(8-6-13)22-9-11-23(12-10-22)18(24)17-15-3-1-2-4-16(15)20-21-17/h1-8H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGRORNFFFCZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Carbonyl-Linked Heterocycles

Table 1: Structural and Physicochemical Properties
Compound Name Core Structure Substituents m.p. (°C) Molecular Weight Key Reference
3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1H-indazole Indazole 4-Chlorophenyl-piperazine-carbonyl N/A 394.85 N/A
13g (PARP-1 inhibitor) Thieno[3,4-d]imidazole 4-Bromobenzyl-piperazine-carbonyl 285–288 524.07
13h (PARP-1 inhibitor) Thieno[3,4-d]imidazole 4-Cyanobenzyl-piperazine-carbonyl 284–286 471.16
13j (PARP-1 inhibitor) Thieno[3,4-d]imidazole Cyclopropanecarbonyl-piperazine-carbonyl 272–273 424.14
M461-6350 Pyrazole 4-Chlorophenyl-piperazine-sulfonyl N/A 481.99

Key Observations :

  • Linker Variation : Sulfonyl (M461-6350) vs. carbonyl linkers alter electronic properties; sulfonyl groups are stronger electron-withdrawing moieties, which may affect receptor binding kinetics .

Indazole Derivatives with Piperazine/Morpholine Substituents

Table 2: Anticancer Indazole Analogs
Compound ID Substituents on Indazole Biological Activity (IC50) Yield (%) Reference
2d 3,5-Dimethoxystyryl + 4-methylpiperazine Anticancer (Not specified) 24.8
2e 3,5-Dimethoxystyryl + morpholine Anticancer (Not specified) 22.3
Target 4-Chlorophenyl-piperazine-carbonyl N/A N/A N/A

Key Observations :

  • Styryl Groups : Compounds 2d and 2e feature dimethoxystyryl groups, which enhance cytotoxicity via intercalation or tubulin binding . The target compound lacks this moiety, suggesting divergent mechanisms of action.
  • Piperazine vs. Morpholine : Piperazine (basic, improves solubility) in 2d vs. morpholine (less basic, alters pharmacokinetics) in 2e highlights substituent-dependent bioactivity .

Pyrazole and Piperazine Derivatives with Antimicrobial Activity

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (): Exhibits moderate antimicrobial activity (MIC: 25–50 µg/mL) against soil bacteria and fungi. The indazole core in the target compound may confer higher metabolic stability compared to pyrazole .
  • 1-(4-Chlorophenyl)piperazine (): A psychoactive reference standard, indicating that piperazine-chlorophenyl motifs are CNS-active. The target’s indazole-carbonyl group likely reduces blood-brain barrier penetration compared to simpler piperazines .

Biological Activity

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activity, particularly in the modulation of neurotransmitter systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring connected to an indazole moiety, with a chlorophenyl group that enhances its interaction with biological targets. The structural formula can be represented as follows:

C15H16ClN3O\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}

This structure is crucial for its binding affinity and biological activity.

Interaction with Receptors

Research indicates that this compound acts primarily on dopamine and serotonin receptors. It has been studied as a multi-target ligand for these receptors, which are critical in the treatment of psychiatric disorders such as schizophrenia. The compound's binding affinities have been quantitatively assessed in various studies, revealing promising results:

Receptor Binding Affinity (pKi)
Dopamine D27.16 ± 0.15
Serotonin 5-HT1A8.15 ± 0.06
Serotonin 5-HT2A6.66 ± 0.01

These values suggest that the compound has a strong affinity for serotonin receptors compared to dopamine receptors, which may influence its therapeutic potential in treating mood disorders .

Pharmacological Activities

The compound has shown various pharmacological activities, including:

  • Antipsychotic Effects : By modulating dopamine and serotonin levels, it may alleviate symptoms associated with psychosis.
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, indicating potential applications in treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies suggest that related compounds exhibit cytotoxic effects against certain cancer cell lines .

Study on Antipsychotic Potential

A study published in May 2023 evaluated the efficacy of various indazole-piperazine derivatives, including our compound of interest, in animal models of schizophrenia. The results indicated a significant reduction in hyperactivity and improvement in social interaction behaviors when administered at specific dosages .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic properties of metal complexes derived from similar indazole structures. These studies reported IC50 values indicating effective inhibition of cancer cell proliferation, suggesting that modifications to the indazole structure could enhance anticancer properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazineSimilar piperazine core but different substituentsModerate antipsychotic effects
1-(4-Chlorophenyl)piperazineBasic piperazine structureLimited receptor selectivity

The distinct substitution pattern in our compound contributes to its enhanced receptor binding and specificity compared to these similar compounds.

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